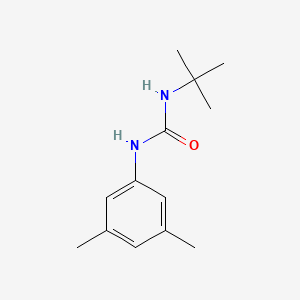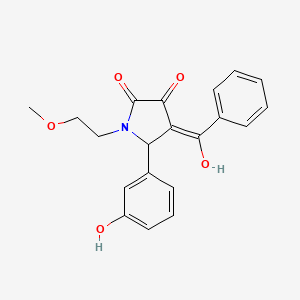
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has since been widely used in agricultural practices. DCMU has also been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea inhibits the electron transport chain in photosynthesis by binding to the QB-binding site on the D1 protein of photosystem II (PSII). This prevents the transfer of electrons from QA to QB, leading to a buildup of electrons in the chlorophyll molecule and a decrease in the production of ATP and NADPH. The inhibition of photosynthesis by this compound has been shown to cause oxidative stress and damage to the chloroplasts, resulting in cell death in plants.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of ROS, and the induction of stress-responsive genes. This compound has also been shown to affect plant growth and development, including the regulation of cell division and differentiation, the promotion of root growth, and the inhibition of leaf senescence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea has several advantages for use in laboratory experiments, including its ability to selectively inhibit photosynthesis in plants, its well-characterized mechanism of action, and its availability as a commercial herbicide. However, this compound also has several limitations, including its toxicity to humans and animals, its potential to contaminate the environment, and its limited solubility in water.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea, including the development of new herbicides based on its structure, the identification of new targets for photosynthesis inhibition, and the investigation of its potential as a tool for crop improvement and stress tolerance. Additionally, research on this compound could lead to new insights into the regulation of photosynthesis and the mechanisms of oxidative stress in plants.
Méthodes De Synthèse
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea can be synthesized through a multistep process involving the reaction of tert-butylamine with phosgene to form N-tert-butylcarbamoyl chloride, which is then reacted with 3,5-dimethylphenylamine to produce this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea has been widely used in scientific research to study the mechanism of photosynthesis in plants. It has been shown to inhibit electron transport in the photosynthetic process, leading to a decrease in oxygen production and an increase in reactive oxygen species (ROS) in the chloroplasts. This compound has also been used to study the regulation of photosynthesis under stress conditions, as well as the role of photosynthesis in plant growth and development.
Propriétés
IUPAC Name |
1-tert-butyl-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEITSGTMZVOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)


![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)
![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)